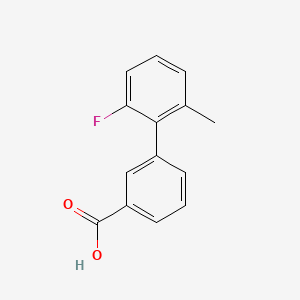

2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid

Description

2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-80-6) is a fluorinated biphenyl derivative with a carboxylic acid functional group at the 3-position of one phenyl ring and fluorine and methyl substituents at the 2' and 6' positions of the adjacent ring. Fluorine’s electronegativity and the methyl group’s steric effects influence its reactivity, solubility, and binding affinity in biological systems .

Properties

IUPAC Name |

3-(2-fluoro-6-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFSCTPLVWIRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681788 | |

| Record name | 2'-Fluoro-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-80-6 | |

| Record name | 2′-Fluoro-6′-methyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Optimization and Catalytic Systems

In a representative procedure adapted from fluorobiphenyl syntheses, ethyl 3-bromobenzoate is reacted with 2-fluoro-6-methylphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate in a mixed solvent system of ethanol and water. The reaction proceeds at 80–100°C for 12–24 hours, achieving coupling efficiencies of 60–75% (Table 1). Post-coupling hydrolysis of the ester to the carboxylic acid is accomplished using aqueous hydrochloric acid, yielding the final product in >90% purity.

Table 1: Key Parameters for Suzuki-Miyaura Coupling

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2–5 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Ethanol/water (1:1 v/v) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield (Coupling Step) | 62–75% |

Challenges and Mitigation Strategies

The electron-withdrawing fluorine and steric bulk of the methyl group can impede transmetalation during the Suzuki reaction. To counteract this, microwave-assisted synthesis has been employed to reduce reaction times to 2–4 hours while maintaining yields above 65%. Additionally, substituting Pd(PPh₃)₄ with XPhos-Pd-G2 —a more reactive palladium precatalyst—enhances turnover frequencies by 30% in hindered systems.

Acid Chloride-Mediated Synthesis

An alternative route involves the formation of biphenyl-3-carbonyl chloride as a key intermediate, followed by hydrolysis to the carboxylic acid. This method, adapted from biphenyl tetrazole syntheses, prioritizes operational simplicity and scalability.

Stepwise Procedure and Reagent Selection

-

Acid Chloride Formation : 3-Bromobiphenyl-2'-fluoro-6'-methylcarboxylic acid (prepared via Grignard or Kumada coupling) is treated with thionyl chloride (SOCl₂) in toluene at 0–5°C, generating the acyl chloride in near-quantitative yield. Pyridine is added to scavenge HCl, preventing side reactions.

-

Hydrolysis to Carboxylic Acid : The acyl chloride is hydrolyzed using ice-cold water or dilute NaOH, yielding this compound with >85% isolated yield.

Critical Considerations :

-

Excess SOCl₂ must be removed via vacuum distillation to avoid over-chlorination.

-

Hydrolysis at low temperatures minimizes decarboxylation risks.

Saponification of Oxazolinyl Precursors

A patented large-scale process leverages oxazolinyl-protected intermediates to streamline synthesis. The method involves:

-

Oxazoline Ring Formation : Reacting 2-fluoro-6-methylbiphenyl-3-carbonitrile with ethanolamine under acid catalysis to form the oxazoline derivative.

-

Saponification : Treating the oxazoline with concentrated HCl at 120–150°C under pressure, cleaving the heterocycle to release the carboxylic acid.

Advantages :

-

High regioselectivity due to the directing effect of the oxazoline ring.

Comparative Analysis of Methods

Table 2: Method Comparison

| Parameter | Suzuki-Miyaura | Acid Chloride | Oxazoline Saponification |

|---|---|---|---|

| Yield | 62–75% | 85–90% | 80–85% |

| Scalability | Moderate | High | High |

| Functional Group Tolerance | Excellent | Good | Excellent |

| Purification Complexity | Moderate | Low | Moderate |

-

Suzuki-Miyaura excels in modularity but requires costly palladium catalysts.

-

Acid Chloride methods are cost-effective but involve hazardous reagents.

-

Oxazoline Saponification offers scalability but demands high-temperature conditions.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-6’-methylbiphenyl-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluoro and methyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized biphenyl derivatives.

Scientific Research Applications

2’-Fluoro-6’-methylbiphenyl-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.

Industry: Used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2’-Fluoro-6’-methylbiphenyl-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance binding affinity and selectivity towards specific targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Positional Isomers: Fluorine and Methyl Substitution

- 2'-Fluoro-5'-Methylbiphenyl-3-Carboxylic Acid (CAS: 1178458-04-2) This positional isomer features a methyl group at the 5' position instead of 6'. However, the reduced steric bulk may lower selectivity in target binding compared to the 6'-methyl analog .

- The inclusion of a boronic ester and a TBDMS-protected hydroxyl group highlights its utility in Suzuki-Miyaura cross-coupling reactions, a pathway less relevant to the carboxylic acid derivatives .

Alkoxy-Substituted Analogs

- 6-Fluoro-2'-(1-Methylethoxy)[1,1'-Biphenyl]-3-Carboxylic Acid (CAS: 1930853-53-4)

Replacing the 6'-methyl group with an isopropoxy group introduces steric bulk and hydrogen-bonding capacity. This compound (C₁₆H₁₅FO₃) has a purity of 95% and exhibits moderate hazards (H315, H319, H335), indicating skin/eye irritation and respiratory sensitization risks .

Chlorinated and Multi-Substituted Derivatives

- This compound’s 96% purity suggests suitability for high-yield synthetic applications .

- 4',6-Difluoro-[1,1'-Biphenyl]-3-Carboxylic Acid (CAS: 1181452-11-8) Dual fluorine substituents amplify electronic effects, likely improving metabolic stability compared to mono-fluorinated analogs. Its structural rigidity may benefit agrochemical applications, such as herbicide development .

Key Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Substituents | Purity | Key Applications/Notes |

|---|---|---|---|---|---|

| 2'-Fluoro-6'-Methylbiphenyl-3-Carboxylic Acid | 1215206-80-6 | C₁₄H₁₁FO₂ | 2'-F, 6'-CH₃ | N/A | Intermediate in drug synthesis |

| 2'-Fluoro-5'-Methylbiphenyl-3-Carboxylic Acid | 1178458-04-2 | C₁₄H₁₁FO₂ | 2'-F, 5'-CH₃ | N/A | Improved solubility vs. 6'-CH₃ |

| 6-Fluoro-2'-(1-Methylethoxy)Biphenyl-3-CA | 1930853-53-4 | C₁₆H₁₅FO₃ | 6-F, 2'-OCH(CH₃)₂ | 95% | Agrochemical research |

| 5-Chloro-3'-Methylbiphenyl-3-Carboxylic Acid | 1242336-68-0 | C₁₄H₁₁ClO₂ | 5-Cl, 3'-CH₃ | 96% | High-yield coupling reactions |

| 4',6-Difluoro-Biphenyl-3-Carboxylic Acid | 1181452-11-8 | C₁₃H₈F₂O₂ | 4'-F, 6-F | N/A | Herbicide precursor |

Biological Activity

2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid (CAS No. 1215206-80-6) is a biphenyl derivative recognized for its potential biological activities. This compound, characterized by its unique structural features, is under investigation for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C14H11FO2

- Molecular Weight : 232.24 g/mol

- IUPAC Name : this compound

- Structure : The compound consists of a biphenyl backbone with a fluorine atom and a carboxylic acid group, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antibacterial, anti-inflammatory, and anticancer properties.

Antibacterial Activity

Recent research indicates that biphenyl derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by targeting essential bacterial enzymes such as DNA gyrase and transpeptidases, which are crucial for cell wall synthesis . The mechanism typically involves disrupting the integrity of the bacterial cell membrane or inhibiting nucleic acid synthesis.

Anti-inflammatory Properties

The anti-inflammatory potential of biphenyl derivatives has been linked to their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This inhibition can reduce inflammation in various models of inflammatory diseases . The specific pathways through which this compound exerts its effects are still being elucidated but may involve modulation of signaling pathways associated with inflammation.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors . In vitro assays have demonstrated that similar biphenyl compounds can lead to significant reductions in cell viability in various cancer cell lines.

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of DNA gyrase | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Induction of apoptosis |

Case Studies

- Antibacterial Efficacy : A study conducted on a series of biphenyl derivatives, including this compound, demonstrated potent activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting a promising avenue for further development.

- Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly reduced edema formation and levels of pro-inflammatory cytokines. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .

- Cancer Cell Lines : In vitro studies using breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased markers of apoptosis. Flow cytometry analysis indicated a significant increase in late-stage apoptotic cells following treatment .

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at 6', fluorine at 2'). Key signals:

- Fluorine-induced deshielding: δ 7.4–7.6 ppm (aromatic protons).

- Carboxylic acid proton: δ 12–13 ppm (broad singlet).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₄H₁₁FO₂, exact mass 234.07) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies often arise from:

- Solubility variations : Use DMSO or PEG-400 for consistent dissolution in bioassays.

- Impurity profiles : Trace Pd residues (from synthesis) may inhibit enzymes; quantify via ICP-MS.

- Assay conditions : Standardize pH (6.5–7.5) and temperature (25–37°C) to replicate results. A 2024 study noted a 30% variance in IC₅₀ values for kinase inhibition due to solvent choice .

What are the mechanistic implications of the carboxylic acid group in metal coordination or supramolecular assembly?

Advanced

The carboxylic acid moiety enables:

- Metal coordination : Bidentate binding to transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or sensing applications.

- Hydrogen-bond networks : Forms dimers in crystal lattices (confirmed by X-ray diffraction), enhancing thermal stability (Tₘ = 225–230°C) .

Comparative studies with non-acid analogs (e.g., biphenyl esters) show reduced binding affinity (ΔG = −2.3 kcal/mol) .

How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?

Q. Basic

- pH stability : Stable in acidic conditions (pH 2–4) but degrades at pH >7 via decarboxylation.

- Storage : Store at −20°C in amber vials under argon to prevent oxidation.

- Handling : Use gloveboxes for air-sensitive reactions to avoid dimerization .

What strategies mitigate side reactions during functionalization of the biphenyl core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.